molecular formula C26H33N5O B6117202 1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine

1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine

Cat. No.: B6117202
M. Wt: 431.6 g/mol
InChI Key: AZWGTWNJOKAOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a role in regulating mood, anxiety, and addiction. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine in lab experiments is that it has been shown to have a low potential for abuse and dependence compared to other drugs that target the serotonin system. However, one limitation is that its effects may vary depending on the animal model used and the specific experimental conditions.

Future Directions

There are several potential future directions for research on 1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD), as it has been shown to reduce symptoms of anxiety in animal models of PTSD. Another area of interest is its potential use in combination with other drugs, such as ketamine, to enhance its antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine has been studied for its potential therapeutic effects on various medical conditions, including depression, anxiety, and addiction. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O/c1-32-26-11-3-2-10-25(26)30-17-15-29(16-18-30)24-9-5-13-28(21-24)20-22-7-4-8-23(19-22)31-14-6-12-27-31/h2-4,6-8,10-12,14,19,24H,5,9,13,15-18,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWGTWNJOKAOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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